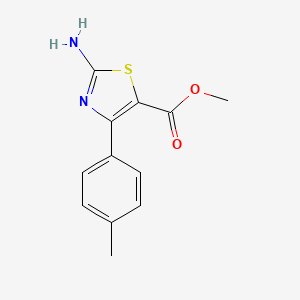

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)9-10(11(15)16-2)17-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGXVJGOSLEMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674818 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-44-2 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate: A Technical Monograph

Topic: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate (CAS: 1133115-44-2) represents a critical scaffold in medicinal chemistry, particularly within the "privileged structure" class of 2-aminothiazoles. This compound serves as a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (such as Dasatinib analogues), antimicrobial agents, and antitubercular drugs. Its structural architecture—comprising a central thiazole ring, a lipophilic p-tolyl moiety at the C4 position, and a reactive methyl ester at C5—offers three distinct vectors for chemical diversification, making it an ideal candidate for Structure-Activity Relationship (SAR) exploration.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This section consolidates the fundamental chemical data. Researchers should note the lipophilicity (LogP) which suggests good membrane permeability, a key trait for drug discovery.

Table 1: Physicochemical Constants

| Property | Value / Description |

| IUPAC Name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate |

| CAS Number | 1133115-44-2 |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| Appearance | White to pale cream crystalline powder |

| Melting Point | 178–182 °C (Typical for class; experimental verification recommended) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| pKa (Calculated) | ~5.2 (Thiazole nitrogen), ~13.5 (Amine) |

| LogP (Predicted) | 2.4 – 2.8 |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, S) |

Synthetic Methodology: The Hantzsch Cyclization

The most robust route for synthesizing this compound is a modified Hantzsch Thiazole Synthesis . This protocol avoids the isolation of unstable

Reaction Logic

The synthesis relies on the condensation of an

Precursors:

-

Substrate: Methyl 3-(4-methylphenyl)-3-oxopropanoate (Methyl p-methylbenzoylacetate).

-

Halogenating Agent: N-Bromosuccinimide (NBS) or Bromine (

). -

Cyclizing Agent: Thiourea.

Step-by-Step Protocol (One-Pot)

Note: This protocol is designed for a 10 mmol scale.

-

Halogenation :

-

Dissolve 10 mmol of Methyl 3-(4-methylphenyl)-3-oxopropanoate in 20 mL of anhydrous Methanol (or Acetonitrile).

-

Cool to 0°C in an ice bath.

-

Add 10.5 mmol of NBS portion-wise over 15 minutes. Stir for 1 hour at room temperature. Mechanism: Electrophilic

-bromination.[1]

-

-

Cyclization :

-

Add 11 mmol of Thiourea directly to the reaction mixture.

-

Heat the mixture to reflux (approx. 65-80°C depending on solvent) for 4–6 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 2:1). The starting material spot should disappear, replaced by a lower Rf fluorescent spot.

-

-

Work-up & Purification :

-

Cool the mixture to room temperature.

-

Neutralize with 10% aqueous

or ammonia solution to precipitate the free base (the reaction produces the HBr salt initially). -

Filter the solid precipitate.[2] Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Recrystallization : Purify using hot Ethanol or an Ethanol/DMF mixture to yield white needles.

-

Mechanistic Pathway (DOT Visualization)

Figure 1: The Hantzsch cyclization mechanism involves

Chemical Reactivity & Functionalization[6][7]

This scaffold offers three distinct "handles" for medicinal chemistry optimization.

The C2-Amino Group (Nucleophilic)

The amine at position 2 is moderately nucleophilic but less reactive than a typical aniline due to the electron-withdrawing nature of the thiazole ring and the C5-ester.

-

Acylation/Amidation : Reacts with acid chlorides or carboxylic acids (using coupling agents like HATU) to form amides. This is the primary route for generating kinase inhibitors (e.g., Dasatinib).

-

Sandmeyer Reaction : The amine can be diazotized (

) and substituted with halides (Cl, Br, I) to access 2-halothiazoles for Suzuki/Buchwald couplings.

The C5-Ester Group (Electrophilic)

-

Hydrolysis : Base-catalyzed hydrolysis (

) yields the corresponding carboxylic acid (2-amino-4-p-tolylthiazole-5-carboxylic acid), a precursor for decarboxylation or amide coupling. -

Reduction : Reduction with

yields the primary alcohol, altering the solubility and hydrogen-bonding profile.

The C4-p-Tolyl Group (Lipophilic/Metabolic)

-

Metabolic Liability : The benzylic methyl group on the p-tolyl ring is susceptible to CYP450-mediated oxidation to a benzyl alcohol or carboxylic acid. This is a critical consideration for ADME stability.

Biological Applications & SAR Context

Kinase Inhibition

The 2-aminothiazole-5-carboxylate motif mimics the ATP-binding hinge region of protein kinases.

-

Src/Abl Kinases : Derivatives of this scaffold are structural congeners of Dasatinib. The 2-amino group forms hydrogen bonds with the "gatekeeper" residue (e.g., Thr315 in Abl), while the p-tolyl group occupies the hydrophobic pocket I.

Antimicrobial Activity

Analogs of this compound have demonstrated MIC values in the low micromolar range against:

-

Mycobacterium tuberculosis (Antitubercular): The scaffold inhibits biosynthesis of fatty acids or mycolic acids.

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's three domains.

Analytical Characterization

For validation of the synthesized compound, the following spectral data is expected.

Nuclear Magnetic Resonance (NMR)[3][5]

-

¹H NMR (400 MHz, DMSO-d₆) :

-

7.60 (br s, 2H,

- 7.45 (d, J = 8.0 Hz, 2H, Ar-H, ortho to thiazole).

- 7.20 (d, J = 8.0 Hz, 2H, Ar-H, meta to thiazole).

-

3.65 (s, 3H,

-

2.35 (s, 3H, Ar-

-

7.60 (br s, 2H,

-

¹³C NMR (100 MHz, DMSO-d₆) :

-

Expected peaks at: ~168 (C=O), ~162 (C2), ~155 (C4), ~140 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~110 (C5), ~51 (

), ~21 (

-

Mass Spectrometry (MS)

-

ESI-MS :

-

Fragmentation : Loss of methoxy group (

) and decarboxylation (

References

-

Synthesis & Hantzsch Reaction : Zhao, W., et al. (2025). "Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." Molecules.

-

Antitubercular Activity : Al-Balas, Q., et al. (2009).[5] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv." PLoS ONE.

-

Kinase Inhibitor Context : Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

-

Chemical Properties Data : PubChem Compound Summary for Ethyl 2-amino-4-methylthiazole-5-carboxylate (Analogous Data).

- General Thiazole Chemistry: Eicher, T., & Hauptmann, S. (2003).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

A Technical Guide to Methyl 2-amino-4-p-tolylthiazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

Abstract: The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically relevant drugs.[1][2] This technical guide provides an in-depth exploration of a specific derivative, Methyl 2-amino-4-p-tolylthiazole-5-carboxylate. We will dissect its synthesis via the classic Hantzsch reaction, detail its physicochemical and spectroscopic properties, and synthesize the current understanding of its biological potential based on literature surrounding structurally related analogs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising heterocyclic core for novel therapeutic discovery.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are prevalent in nature and form the basis of numerous pharmaceuticals.[3] Among these, the 2-aminothiazole ring is a recurring motif recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow it to effectively interact with a variety of biological targets.

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate belongs to this vital class of compounds. Its structure is characterized by:

-

A 2-aminothiazole core , the primary pharmacophore.

-

A p-tolyl group at the 4-position, which adds lipophilicity and potential for specific steric and electronic interactions within a target's binding pocket.

-

A methyl carboxylate group at the 5-position, which can act as a hydrogen bond acceptor and provides a synthetic handle for further derivatization into amides or other functional groups.

This combination of features makes it a valuable intermediate for the synthesis of more complex molecules and a compelling candidate for direct biological screening.[3][4]

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[5][6] This reaction is a cyclocondensation between an α-halocarbonyl compound and a thioamide-containing reactant. For the synthesis of the title compound, this involves the reaction of an appropriate α-halo-β-ketoester with thiourea.

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism. The nucleophilic sulfur of thiourea first attacks the electrophilic carbon bearing the halogen. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring. The use of an α-halo-β-ketoester is critical as it provides the necessary functionality to form the fully substituted thiazole-5-carboxylate core.

Caption: Mechanism of the Hantzsch synthesis for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to ensure both technical accuracy and practical understanding.

Objective: To synthesize Methyl 2-amino-4-p-tolylthiazole-5-carboxylate.

Materials:

-

Methyl 3-oxo-3-(p-tolyl)propanoate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol (absolute)

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

Procedure:

-

α-Bromination of the β-Ketoester:

-

Dissolve Methyl 3-oxo-3-(p-tolyl)propanoate (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath. Causality: This low temperature controls the reaction rate and minimizes the formation of side products from over-bromination.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Note: This brominated intermediate, Methyl 2-bromo-3-oxo-3-(p-tolyl)propanoate, can be isolated, but a one-pot procedure is often more efficient.[3]

-

-

Cyclocondensation with Thiourea:

-

To the crude reaction mixture from Step 1, add absolute ethanol to dissolve the contents.

-

Add Thiourea (1.1 equivalents).

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Causality: Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration, driving the reaction to completion.[7]

-

Monitor the reaction progress using TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature. A solid precipitate may form.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8. This will precipitate the free base of the product. Causality: The initial product is often the hydrobromide salt; neutralization is required to obtain the neutral amine.

-

Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water.

-

Recrystallize the crude solid from hot ethanol to yield pure Methyl 2-amino-4-p-tolylthiazole-5-carboxylate as a crystalline solid. Causality: Recrystallization is a critical purification step that removes unreacted starting materials and soluble impurities, yielding a product of high purity.

-

-

Characterization:

-

Dry the purified product under vacuum.

-

Determine the melting point and obtain ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to confirm the structure and purity.

-

Physicochemical and Spectroscopic Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs like the ethyl ester or 4-methyl derivatives.[8]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂S | Calculated |

| Molecular Weight | 248.30 g/mol | Calculated |

| Appearance | White to pale yellow crystalline solid | Predicted |

| XLogP3 | ~2.5 - 3.0 | Predicted |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 4 (from 2xO, 2xN) | Calculated |

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the ester methyl group (~3.8 ppm), a singlet for the p-tolyl methyl group (~2.4 ppm), two doublets in the aromatic region for the p-substituted phenyl ring (~7.2-7.8 ppm), and a broad singlet for the amino (-NH₂) protons (~7.5-8.0 ppm, exchangeable with D₂O).[9]

-

¹³C NMR: Key signals would correspond to the ester carbonyl carbon (~165 ppm), the thiazole carbons (C2, C4, C5), the carbons of the p-tolyl ring, and the two methyl group carbons.

-

FT-IR: Characteristic absorption bands would be observed for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), and C=N/C=C stretching of the thiazole and phenyl rings (~1500-1650 cm⁻¹).[10]

-

Mass Spectrometry (ESI-MS): The spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.

Biological Activity and Therapeutic Potential

While the title compound itself has not been extensively profiled, the 2-aminothiazole-4-carboxylate scaffold is a validated starting point for drug discovery.[11] Research on closely related analogs provides a strong rationale for its investigation in several therapeutic areas.

Documented Activities of Structural Analogs

| Therapeutic Area | Key Findings on Related Compounds | Reference |

| Antitubercular | Methyl 2-amino-5-benzylthiazole-4-carboxylate showed potent activity against M. tuberculosis H37Rv with a MIC of 0.06 µg/mL. | [11] |

| Antifungal | 2-Amino-4,5-diarylthiazole derivatives exhibited significant activity against Candida albicans, with MIC₈₀ values comparable to fluconazole. | [12] |

| Anticancer | Derivatives of the 2-aminothiazole scaffold have been investigated for antitumor properties. | [3][4] |

| Anti-HIV | The 2-aminothiazole core is considered a pharmacophore for the design of HIV-1 reverse transcriptase inhibitors. | [13] |

The presence of the 4-aryl (p-tolyl) group in the title compound makes the findings on antifungal diarylthiazoles particularly relevant.[12] The lipophilic nature of this group may enhance cell membrane penetration or improve binding affinity to hydrophobic pockets in target enzymes.

Proposed Drug Discovery and Screening Workflow

Given its promising scaffold, a logical workflow for evaluating Methyl 2-amino-4-p-tolylthiazole-5-carboxylate would follow a standard drug discovery cascade.

Caption: A logical workflow for evaluating the therapeutic potential.

Future Directions and Conclusion

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate is a synthetically accessible compound built upon a scaffold of proven medicinal value. While direct biological data is limited, the wealth of information on its analogs strongly supports its investigation as a potential lead in antitubercular, antifungal, and anticancer research.

Future work should focus on:

-

Systematic Biological Screening: Evaluating the compound against a diverse panel of microbial strains and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the p-tolyl group (e.g., with electron-withdrawing or -donating groups), converting the ester to various amides, and acylating the 2-amino group to probe the chemical space and optimize activity.

-

Mechanism of Action Studies: For any identified "hit," elucidating the molecular target is crucial for rational drug development.

References

- Google Patents. (2014).

- Google Patents. (n.d.).

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. [Link]

-

ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]

-

National Institutes of Health (NIH). (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]

-

PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 4. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 8. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

The 2-Aminothiazole Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacology

The 2-Aminothiazole (2-AT) scaffold represents one of the most enduring and versatile templates in medicinal chemistry. From its 19th-century origins in dye chemistry to its current dominance in targeted oncology, the 2-AT ring has evolved from a simple heterocycle into a sophisticated "warhead" for kinase inhibition.

This technical guide analyzes the synthetic evolution, structural-activity relationships (SAR), and critical toxicology of 2-aminothiazole derivatives.

Executive Summary

The 2-aminothiazole ring is classified as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity.[1] Its planar structure, combined with both hydrogen bond donor (amine) and acceptor (thiazole nitrogen) motifs, allows it to mimic the adenine ring of ATP, making it indispensable in the design of Type I and Type II kinase inhibitors. However, the scaffold carries a structural alert: metabolic bioactivation can lead to idiosyncratic toxicity.[2] This guide details the strategies to harness its potency while mitigating its liabilities.[3][4]

Part 1: Historical Genesis & Synthetic Evolution

The Hantzsch Synthesis (1887)

The foundational method for constructing the 2-aminothiazole ring was established by Arthur Hantzsch. Despite being over a century old, it remains the industrial standard due to its modularity.

Mechanism:

The reaction involves the condensation of an

-

S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the

-carbon of the haloketone to form an intermediate thioether. -

Cyclization & Dehydration: The amine nitrogen attacks the carbonyl carbon, closing the ring, followed by the elimination of water to aromatize the system.

Figure 1: The Hantzsch Thiazole Synthesis pathway. This modular approach allows for rapid library generation by varying the R-groups on the haloketone.

The Antibiotic Era: Sulfathiazole

In the 1930s and 40s, the scaffold found its first major clinical application in Sulfathiazole , a sulfa drug used to treat bacterial infections. While highly effective, it was eventually superseded by less toxic sulfonamides. The historical significance of sulfathiazole lies in its toxicity profile, which provided early warnings about the metabolic liabilities of the thiazole ring—lessons that are critical for modern drug design.

Part 2: The Pharmacological Renaissance (Kinase Inhibitors)

The 2-aminothiazole scaffold experienced a resurgence in the 2000s with the advent of targeted kinase inhibitors. The ring's ability to form hydrogen bonds within the ATP-binding pocket of enzymes like BCR-ABL and Src made it a cornerstone of modern oncology.

Case Study: Dasatinib (Sprycel)

Dasatinib is a potent multi-kinase inhibitor used for Chronic Myeloid Leukemia (CML).[5] The 2-aminothiazole moiety is critical for its binding affinity, anchoring the molecule in the active site.

Protocol: Synthesis of the Dasatinib Intermediate

A critical step in Dasatinib manufacturing is the synthesis of the thiazole core.[6] Unlike the simple Hantzsch reaction, this process requires precise regiocontrol.

Target Intermediate: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Experimental Workflow:

-

Starting Material: 2-aminothiazole-5-carboxylic acid (or its ethyl ester).

-

Protection (Optional but recommended): Protect the 2-amino group (e.g., with Boc) to prevent self-coupling, although industrial routes often optimize to avoid this.

-

Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride (

) or activate with HATU/EDC for amide coupling. -

Coupling: React the activated acid with 2-chloro-6-methylaniline .

-

Deprotection: If protected, remove the Boc group (e.g., TFA/DCM) to reveal the free amine for the final coupling with the pyrimidine warhead.

Key Technical Note: The steric hindrance of the 2-chloro-6-methylaniline makes this coupling difficult. High-efficiency coupling reagents (like HATU) or conversion to the acid chloride are often required to drive the reaction to completion.

Part 3: Toxicology & Structural Alerts (The "E-E-A-T" Core)

As a Senior Application Scientist, it is imperative to address the structural alerts associated with this scaffold. While potent, 2-aminothiazoles can be "toxicophores" if not designed correctly.

Mechanism of Bioactivation

The primary liability is metabolic activation by Cytochrome P450 enzymes (CYP450).

-

Epoxidation: CYPs can epoxidize the C4-C5 double bond of the thiazole ring.

-

Ring Opening: The resulting epoxide is highly unstable and reactive. It can open to form a reactive thiourea or an

-dicarbonyl species. -

Covalent Binding: These electrophilic species can covalently bind to hepatic proteins (glutathione depletion), leading to idiosyncratic drug-induced liver injury (DILI) .

Mitigation Strategy: The C5 Blockade

To prevent this bioactivation, medicinal chemists employ a "blocking" strategy.

-

Substitution at C5: Placing a substituent (Methyl, Chlorine, Fluorine) at the C5 position sterically and electronically hinders the epoxidation of the double bond.

-

Example: In many clinical candidates, the C5 position is substituted to increase metabolic stability and reduce toxicity.

Figure 2: Structural Alert & Mitigation. Blocking the C5 position is a standard medicinal chemistry tactic to improve the safety profile of 2-aminothiazole drugs.

Part 4: Emerging Frontiers

Anti-Prion Activity

Recent high-throughput screenings have identified 2-aminothiazoles as potent inhibitors of prion replication (PrP^Sc) in neuroblastoma cells. The mechanism appears to involve the disruption of the protein misfolding pathway. Compounds like IND24 have shown promise in extending survival in animal models, suggesting a potential repurposing of this kinase-privileged scaffold for neurodegenerative diseases.

PROTACs and Covalent Inhibitors

-

PROTACs: 2-aminothiazole derivatives are being explored as the "warhead" ligand for recruiting kinases (like CDK or BCR-ABL) to E3 ligases for targeted degradation.

-

Covalent Inhibition: By appending an electrophilic "tail" (e.g., acrylamide) to the 2-aminothiazole core, researchers can create irreversible inhibitors that target specific cysteine residues in the ATP pocket, overcoming resistance mutations.

References

-

Hantzsch Synthesis Protocol & Mechanism: BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Link

-

Dasatinib Synthesis & Intermediates: Google Patents. (2013). Synthesis process of dasatinib and intermediate thereof (US20130030177A1). Link

-

Medicinal Chemistry Review: Wan, Y., et al. (2021).[7][8] 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. Link

-

Toxicity & Bioactivation: Jakopin, Z. (2020).[1] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[6] Link

-

Prion Disease Applications: Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry. Link

-

Sulfathiazole History: BenchChem. (2025). The Rise and Fall of a Wonder Drug: A Technical History of Sulfathiazole. Link

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 3. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Evolving Landscape of 2-Aminothiazoles: A Technical Guide to the Derivatives of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide delves into the derivatives of a specific, promising core structure: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate. As a Senior Application Scientist, my goal is to provide not just a compilation of data, but a strategic overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds, grounded in mechanistic insights and practical experimental guidance.

The Core Moiety: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate - A Privileged Scaffold

The 2-aminothiazole ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The title compound, Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, serves as an excellent starting point for the exploration of new chemical entities due to its synthetic accessibility and the presence of three key functional groups amenable to derivatization: the 2-amino group, the 5-ester group, and the 4-p-tolyl group.

The strategic placement of these functionalities allows for a systematic investigation of how modifications at each position influence the compound's interaction with biological targets. The p-tolyl group at the 4-position, for instance, provides a lipophilic handle that can be crucial for binding to hydrophobic pockets in target proteins.

Synthetic Strategies: Building the Core and its Derivatives

The cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, a robust and versatile method that has been a mainstay in heterocyclic chemistry for over a century.[1] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.

Synthesis of the Core Structure: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

The synthesis of the core molecule is a direct application of the Hantzsch synthesis. The key precursors are methyl 2-chloro-3-oxo-3-(p-tolyl)propanoate and thiourea. The α-haloketone can be prepared by chlorination of the corresponding β-ketoester.

Experimental Protocol: Synthesis of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

-

α-Halogenation: To a solution of methyl 3-oxo-3-(p-tolyl)propanoate (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 2-chloro-3-oxo-3-(p-tolyl)propanoate. This intermediate can be used in the next step without further purification.

-

Hantzsch Condensation: Dissolve the crude α-haloketone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to afford the desired Methyl 2-amino-4-p-tolylthiazole-5-carboxylate.

Derivatization Strategies

The three reactive sites on the core molecule offer a multitude of possibilities for generating a diverse library of derivatives.

The 2-amino group is a versatile handle for introducing a wide range of substituents.

-

N-Acylation and N-Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base like pyridine or triethylamine. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, which can significantly impact the compound's electronic and steric properties.[3]

-

Schiff Base Formation: Condensation with various aldehydes yields Schiff bases (imines), which can serve as intermediates for further reactions or be evaluated for their own biological activity.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents directly onto the amino group.

The ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate.

-

Amide Formation: The carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of amides. This is a particularly important modification, as the amide bond can participate in crucial hydrogen bonding interactions with biological targets.[4]

-

Esterification: The carboxylic acid can be re-esterified with different alcohols under acidic conditions (e.g., Fischer esterification) to modulate the lipophilicity and steric bulk at this position.

Structure-Activity Relationships (SAR) and Biological Evaluation

The therapeutic potential of these derivatives has been explored primarily in the areas of oncology and infectious diseases. The following sections summarize key SAR findings.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives.[5][6] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[7][8]

Table 1: Representative Anticancer Activity of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate Derivatives

| Compound ID | R (at 2-amino) | R' (at 5-position) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | H | -OCH₃ | MCF-7 (Breast) | > 50 | [5] |

| 1b | -COCH₃ | -OCH₃ | MCF-7 (Breast) | 25.3 | [5] |

| 1c | H | -NH-Ph | MCF-7 (Breast) | 15.8 | [5] |

| 1d | H | -NH-(4-Cl-Ph) | MCF-7 (Breast) | 8.2 | [5] |

| 1e | H | -NH-(4-OCH₃-Ph) | MCF-7 (Breast) | 12.5 | [5] |

| 2a | H | -OCH₃ | HCT-116 (Colon) | > 50 | |

| 2b | -SO₂-Ph | -OCH₃ | HCT-116 (Colon) | 18.9 | |

| 2c | H | -NH-Cyclohexyl | HCT-116 (Colon) | 9.7 |

Key SAR Insights for Anticancer Activity:

-

2-Amino Group: Unsubstituted or simple N-acylated derivatives generally show moderate activity. Introduction of larger aromatic or heteroaromatic substituents can significantly enhance potency.

-

5-Carboxamide Moiety: Conversion of the 5-ester to a 5-carboxamide is a common strategy to improve anticancer activity. The nature of the amine used for amide formation is critical, with substituted anilines often yielding potent compounds. Electron-withdrawing groups on the aniline ring (e.g., chlorine) can increase activity.[5]

-

4-Aryl Group: The p-tolyl group is a good starting point. Modifications to this ring, such as the introduction of halogens or other functional groups, can modulate activity, likely by influencing the binding affinity to the target protein.

Antimicrobial Activity

2-Aminothiazole derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[9][10]

Table 2: Representative Antimicrobial Activity of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate Derivatives

| Compound ID | R (at 2-amino) | R' (at 5-position) | Microorganism | MIC (µg/mL) | Reference |

| 3a | H | -OCH₃ | S. aureus | 128 | [11] |

| 3b | H | -NH-Ph | S. aureus | 64 | [11] |

| 3c | H | -NH-(2-pyridyl) | S. aureus | 32 | [11] |

| 3d | H | -OCH₃ | E. coli | >256 | [9] |

| 3e | H | -NH-Ph | E. coli | 128 | [9] |

| 3f | H | -NH-(4-NO₂-Ph) | E. coli | 64 | [9] |

| 3g | H | -OCH₃ | C. albicans | 128 | [12] |

| 3h | H | -NH-Ph | C. albicans | 64 | [12] |

Key SAR Insights for Antimicrobial Activity:

-

Lipophilicity and Hydrogen Bonding: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. The presence of hydrogen bond donors and acceptors, such as the 2-amino group and the 5-carboxamide moiety, is also important for interaction with microbial targets.

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, either at the 2-amino or 5-carboxamide position, can lead to enhanced antimicrobial activity. For example, pyridine-containing derivatives have shown good potency.[11]

-

Electronic Effects: The electronic nature of the substituents on the aromatic rings can influence activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance activity against Gram-negative bacteria.[9]

Characterization and Analytical Techniques

The structural elucidation of these novel derivatives relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for determining the precise structure of the derivatives. The chemical shifts of the thiazole proton (if present at C5), the amino protons, and the protons of the various substituents provide a wealth of structural information.[13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch of the amino group, the C=O stretch of the ester or amide, and the C=N and C-S stretches of the thiazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[15]

Future Directions and Conclusion

The derivatives of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of the core structure and the potential for diverse functionalization make this an attractive scaffold for medicinal chemists.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease and assessing their drug-like properties.

-

Expansion of Chemical Space: Exploring novel derivatization strategies to further probe the structure-activity relationships and to identify compounds with improved potency and selectivity.

This guide provides a framework for understanding the chemistry and biology of this important class of compounds. By leveraging the insights presented here, researchers can design and synthesize novel derivatives with the potential to address unmet medical needs in oncology, infectious diseases, and beyond.

References

-

Buzun, E., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6529. [Link]

-

Fathalla, O. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 89-119. [Link]

-

Lesyk, R., et al. (2011). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives. European Journal of Medicinal Chemistry, 46(9), 3947-3956. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7359. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

-

Hassan, A. S., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. International Journal of Pharmaceutical Sciences and Research, 14(9), 1000-1008. [Link]

-

Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Chemistry Journal of Iran, 5(4), 38-48. [Link]

-

Liu, Z., et al. (2017). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 7(57), 35947-35959. [Link]

-

El-Damasy, A. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

- Wang, J., et al. (2014). 2-aminothiazole derivative, preparation method, and use.

-

Batran, R. Z., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 15(1), 163-181. [Link]

-

Kumar, A., et al. (2016). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 26(15), 3543-3547. [Link]

-

deSolms, S. J., et al. (1993). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 36(16), 2269-2277. [Link]

-

Desai, N. C., et al. (2014). Synthesis and antimicrobial activity of some new 2-substituted aminothiazoles. Der Pharma Chemica, 6(5), 277-283. [Link]

-

Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(42), 29633-29649. [Link]

-

Abdelgawad, M. A., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Journal of the Iranian Chemical Society, 19, 3437-3453. [Link]

-

Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(23), 16960. [Link]

-

El-Gamal, M. I., et al. (2018). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 23(11), 2946. [Link]

-

Al-Said, M. S., et al. (2012). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Molecules, 17(1), 114-124. [Link]

-

Jawor, M. L., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. RSC Advances, 6(81), 77899-77903. [Link]

-

Li, Y., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-19. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Wang, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(9), 2963. [Link]

-

Kaspady, M., et al. (2019). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 24(18), 3323. [Link]

-

S. Jayaprakash, et al. (2017). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone compounds. Journal of Saudi Chemical Society, 21(1), S317-S326. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. op.niscair.res.in [op.niscair.res.in]

- 15. rsc.org [rsc.org]

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2] Its derivatives are integral to drugs with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies.[3][4] This guide provides a detailed, robust, and efficient one-pot protocol for the synthesis of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate. By leveraging the principles of the Hantzsch thiazole synthesis, this protocol circumvents the need for isolating the hazardous α-halo ketoester intermediate, resulting in a streamlined workflow with a good yield and high purity.[5][6] This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step experimental procedure and a deep dive into the underlying chemical principles.

Foundational Chemical Principles: The Hantzsch Thiazole Synthesis

The synthesis of the target compound is a classic example of the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[7][8] This powerful reaction forms a thiazole ring through the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea.[9]

The one-pot protocol detailed here involves two primary stages:

-

In-situ α-Halogenation: A methyl β-ketoester bearing a p-tolyl group is first brominated at the α-carbon using N-Bromosuccinimide (NBS). This reaction is performed at a reduced temperature to ensure selective mono-halogenation and to minimize side reactions.

-

Cyclocondensation: Thiourea is then introduced directly into the reaction mixture. The strongly nucleophilic sulfur atom of thiourea attacks the electrophilic α-carbon of the brominated intermediate. A subsequent intramolecular cyclization, followed by a dehydration step, yields the stable aromatic 2-aminothiazole ring.[8]

The mechanism is visualized below.

Figure 1: Reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and reagent stoichiometry is critical for achieving the desired outcome.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |

| Methyl p-tolylacetoacetate | 206.24 | 10.0 | 1.0 | 2.06 g | ≥98% |

| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.1 | 1.96 g | ≥99% |

| Thiourea | 76.12 | 10.0 | 1.0 | 0.76 g | ≥99% |

| Tetrahydrofuran (THF) | - | - | - | 20 mL | Anhydrous |

| Deionized Water | - | - | - | 40 mL | - |

| Saturated NaHCO₃ (aq) | - | - | - | ~50 mL | - |

| Ethanol | - | - | - | As needed | Reagent Grade |

Required Equipment

-

150 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice-water bath and heating mantle

-

Thermometer

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

Rotary evaporator

Safety Precautions

-

General: Perform the entire reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Thiourea: Suspected of causing cancer and may damage the unborn child.[10][11][12] It is harmful if swallowed.[12] Handle with extreme care, avoiding dust formation and exposure.[10][11]

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides. Use in an area free of ignition sources.

-

α-Halo Esters (Intermediate): Compounds like ethyl bromopyruvate are lachrymatory and toxic.[13][14] Although this protocol avoids isolation, be aware that this intermediate is generated in situ.

Synthetic Workflow

The overall experimental process is outlined in the workflow diagram below.

Figure 2: High-level experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 150 mL three-neck round-bottom flask equipped with a magnetic stir bar, add methyl p-tolylacetoacetate (2.06 g, 10.0 mmol). Add deionized water (40 mL) and tetrahydrofuran (20 mL). Stir the mixture to form a solution or a fine suspension.

-

α-Bromination: Cool the flask in an ice-water bath to 0-5 °C. Once the temperature is stable, slowly add N-Bromosuccinimide (1.96 g, 11.0 mmol) in small portions over 15-20 minutes.

-

Causality Note: The low temperature and portion-wise addition of NBS are crucial for controlling the exothermic reaction and ensuring selective mono-bromination at the active methylene position, preventing the formation of di-brominated byproducts.

-

-

Reaction Monitoring (Bromination): Stir the reaction mixture vigorously at 0-5 °C for 1 hour. The completion of this step can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketoester.

-

Cyclocondensation: To the same flask, add thiourea (0.76 g, 10.0 mmol) in one portion. Replace the ice bath with a heating mantle and fit the flask with a reflux condenser.

-

Reflux: Heat the reaction mixture to a gentle reflux (internal temperature of approximately 80-90 °C) and maintain this temperature for 12-16 hours.[5]

-

Causality Note: Thermal energy is required to overcome the activation energy for both the intramolecular cyclization and the final dehydration step, which drives the formation of the stable aromatic thiazole ring.

-

-

Isolation: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes. A precipitate of the product hydrobromide salt may form.

-

Neutralization and Precipitation: Slowly add saturated sodium bicarbonate (NaHCO₃) solution dropwise while stirring until the pH of the mixture is neutral (pH ≈ 7). This step neutralizes the hydrobromic acid formed during the reaction and deprotonates the aminothiazole product, causing the free base to precipitate out of the solution as a solid.

-

Causality Note: The product is initially formed as a hydrobromide salt, which is often soluble in the reaction medium. Neutralization is essential to isolate the less soluble free base.

-

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water (2 x 15 mL) to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C or air-dry to a constant weight. A typical yield of the crude product is in the range of 70-80%.

Purification

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Characterization

The identity and purity of the final product, Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess final purity. A typical solvent system is Ethyl Acetate/Hexane (3:7).

-

Melting Point (MP): A sharp melting point range indicates high purity.

-

Spectroscopy:

-

¹H NMR: Expect characteristic peaks for the methyl ester, the p-tolyl group (aromatic protons and methyl singlet), and a broad singlet for the -NH₂ protons.[5]

-

¹³C NMR: Expect distinct signals for the carbonyl carbon, the thiazole ring carbons, and the carbons of the p-tolyl group.[5]

-

FTIR: Look for characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C=N stretching (thiazole ring).[15]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- CN102079732B. (2013). Method for synthesizing 2-amino-4-methylthiazole-carboxylate and derivatives thereof. Google Patents.

-

Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

- US7408069B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

- CN103664819A. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Retrieved from [Link]

- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

-

RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Retrieved from [Link]

-

Matiadis, D., & Sagnou, M. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules. Retrieved from [Link]

-

Redox. (2022). Safety Data Sheet Thiourea. Retrieved from [Link]

-

McKendry, S., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazole. Retrieved from [Link]

-

Noreen, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Applications of 2-Amino-5-chloro-4-thiazolecarboxylate in Drug Discovery. Retrieved from [Link]

-

Columbus Chemical. (n.d.). Safety Data Sheet - Thiourea. Retrieved from [Link]

-

Kauno Technologijos Universitetas. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 7. synarchive.com [synarchive.com]

- 8. scribd.com [scribd.com]

- 9. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. redox.com [redox.com]

- 12. columbuschemical.com [columbuschemical.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Methyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse therapeutic agents, including kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. This Application Note details the mechanistic pathway and optimized synthetic protocol for Methyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate .

Unlike traditional multi-step procedures that require the isolation of lachrymatory

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The formation of the thiazole ring follows the Hantzsch synthesis paradigm.[1][2][3][4] The reaction proceeds through the condensation of an

Reaction Pathway[4]

-

Activation: The

-keto ester precursor, Methyl 3-oxo-3-(p-tolyl)propanoate, is halogenated at the -

Nucleophilic Attack: The sulfur atom of thiourea acts as a potent nucleophile, displacing the halide via an

mechanism to form an acyclic thioimidate intermediate. -

Cyclization: The terminal amine of the thioimidate attacks the ketone carbonyl.

-

Aromatization: Spontaneous dehydration (loss of water) drives the system to aromaticity, yielding the stable thiazole ring.

Mechanistic Visualization

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis adapted for 4-aryl-5-carboxylate thiazoles.[5]

Critical Process Parameters (CPP)

To ensure reproducibility and high purity, the following parameters must be controlled:

| Parameter | Specification | Rationale |

| Solvent System | Ethanol or Methanol (Anhydrous) | Polar protic solvents stabilize the transition states of the Hantzsch cyclization. |

| Halogen Source | Iodine ( | Allows in situ generation of the |

| Temperature | Reflux (78°C for EtOH) | Required to overcome the activation energy for the dehydration/aromatization step. |

| Stoichiometry | 1.0 : 1.0 : 1.1 (Ketone:Halogen:Thiourea) | Slight excess of thiourea ensures complete consumption of the electrophilic halo-ketone. |

| pH Control | Post-reaction Basification (pH 8-9) | The reaction produces HBr/HI salts. Neutralization is required to liberate the free amine. |

Experimental Protocol

Method: One-Pot Synthesis using Iodine Catalyst (Green Chemistry Approach)

Materials

-

Reagent A: Methyl 3-oxo-3-(p-tolyl)propanoate (10 mmol, 1.92 g)

-

Reagent B: Thiourea (11 mmol, 0.84 g)

-

Reagent C: Iodine (

) (10 mmol, 2.54 g) -

Solvent: Ethanol (30 mL)

-

Quench: Aqueous Sodium Thiosulfate (

) -

Base: Aqueous Ammonia (

) or Sodium Carbonate (

Step-by-Step Workflow

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (Methyl 3-oxo-3-(p-tolyl)propanoate) in 30 mL of Ethanol.

-

Halogenation/Addition: Add Reagent C (Iodine) and Reagent B (Thiourea) to the flask.

-

Note: The order is crucial. Iodine reacts with the ketone to form the

-iodo intermediate, which is immediately trapped by thiourea.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting ketone spot (

) should disappear, and a fluorescent blue spot (product) should appear at lower

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If excess iodine is visible (brown color), add 10% aqueous

dropwise until the color fades to yellow/clear. -

Evaporate the ethanol under reduced pressure (Rotavap) to approximately 1/3 of the original volume.

-

-

Precipitation: Pour the residue into 50 mL of crushed ice/water.

-

Basify the solution to pH 9 using

(or saturated

-

-

Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with cold water (

mL). -

Purification: Recrystallize from hot Ethanol/Water (8:2) to obtain pale yellow crystals.

Analytical Validation

The following spectral data confirms the structure of Methyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate.

Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.

NMR Interpretation ( NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment | Structural Feature |

| 7.60 | Doublet ( | 2H | Ar-H | p-Tolyl (Ortho to thiazole) |

| 7.50 | Broad Singlet | 2H | Amino group (Exchangeable with | |

| 7.25 | Doublet ( | 2H | Ar-H | p-Tolyl (Meta to thiazole) |

| 3.65 | Singlet | 3H | Methyl Ester | |

| 2.35 | Singlet | 3H | Methyl group on p-Tolyl ring |

Mass Spectrometry[8]

-

Calculated Mass (

): 248.29 g/mol -

Observed (

):

Troubleshooting & Optimization

-

Issue: Low Yield / Sticky Solid.

-

Cause: Incomplete neutralization of the acid salt.

-

Fix: Ensure the pH reaches 9 during the workup.[5] If the solid is sticky, sonicate in cold water before filtration.

-

-

Issue: Dark Product Color.

-

Cause: Oxidation of the amino group or residual iodine.

-

Fix: Ensure thorough washing with sodium thiosulfate. Recrystallize using activated charcoal if necessary.

-

-

Issue: Starting Material Remains.

-

Cause: Inefficient halogenation.

-

Fix: Add a catalytic amount (10 mol%) of NBS if using the Iodine method, or increase reflux time.

-

References

-

Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.

-

Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles using iodine as a catalyst." Synthesis, 50, 4867-4874.[6] (General protocol adaptation for one-pot synthesis).

-

Potewar, T. M., et al. (2008). "One-pot synthesis of 2-amino-4-arylthiazoles using ionic liquids." Tetrahedron Letters, 49(2), 248-251.

-

PubChem Compound Summary. "Ethyl 2-amino-4-methylthiazole-5-carboxylate" (Analogous spectral data reference).

Sources

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 6. Thiazole synthesis [organic-chemistry.org]

Application Note: IR Spectroscopy of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

Introduction & Scope

The thiazole pharmacophore is a cornerstone in medicinal chemistry, serving as the core scaffold for diverse therapeutics including antiretrovirals (e.g., Ritonavir), antibiotics (e.g., Sulfathiazole), and novel HIV-1 integrase inhibitors. Methyl 2-amino-4-p-tolylthiazole-5-carboxylate represents a critical intermediate in the synthesis of these bioactive agents.

This Application Note provides a rigorous protocol for the infrared (IR) spectroscopic characterization of this compound. Unlike simple aliphatic amines, this molecule exhibits complex vibrational coupling due to the conjugation between the electron-donating 2-amino group, the aromatic thiazole/tolyl systems, and the electron-withdrawing 5-carboxylate ester. Accurate interpretation of these bands is essential for validating synthetic success and purity.

Structural Analysis

The molecule comprises four distinct vibrational domains:

-

2-Amino Group (

): Primary amine subject to intermolecular hydrogen bonding. -

Thiazole Core: Heterocyclic

and -

5-Carboxylate Ester: Conjugated carbonyl (

) and -

4-p-Tolyl Moiety: Para-substituted benzene ring offering diagnostic out-of-plane (OOP) bending modes.

Experimental Protocol

Synthesis Context (Impurity Profiling)

To accurately interpret the spectrum, one must understand potential impurities. This compound is typically synthesized via the Hantzsch Thiazole Synthesis , condensing thiourea with methyl 2-bromo-3-(p-tolyl)-3-oxopropionate .

-

Critical Impurities: Unreacted thiourea (broad thiocarbonyl bands),

-halo ketone starting material, or hydrolyzed acid derivatives.

Sample Preparation

While Attenuated Total Reflectance (ATR) is convenient, KBr Transmission is recommended for this compound to resolve the fine hyperfine splitting in the fingerprint region (

Method A: KBr Pellet (Gold Standard for Resolution)

-

Ratio: Mix

of dry sample with -

Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size

to avoid Christiansen effect). -

Pressing: Compress at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

-

Validation: The pellet must be translucent. Opaque pellets cause scattering, distorting baseline and peak intensities.

Method B: Diamond ATR (Routine Screening)

-

Ensure the crystal is clean (background scan must show only atmospheric

). -

Apply sufficient pressure to the solid sample to ensure intimate contact.

-

Note: Peak positions may shift slightly (

) lower compared to transmission modes due to refractive index dispersion.

Instrument Parameters

-

Range:

-

Resolution:

(Required to resolve aromatic overtones) -

Scans: 32 (ATR) or 16 (KBr)

-

Apodization: Boxcar or weak Norton-Beer

Workflow Visualization

Figure 1: Experimental workflow ensuring sample integrity before spectral acquisition.

Spectral Interpretation & Assignment

The following assignments are derived from empirical data of analogous 2-amino-4-arylthiazole-5-carboxylates.

Functional Group Mapping

Figure 2: Correlation between molecular moieties and characteristic IR absorption regions.

Detailed Assignment Table

| Wavenumber ( | Intensity | Vibrational Mode ( | Functional Group Assignment |

| 3420 - 3380 | Medium | Primary Amine (Asymmetric): Higher frequency band of the doublet. | |

| 3320 - 3250 | Medium | Primary Amine (Symmetric): Lower frequency band. Broadening indicates H-bonding. | |

| 3100 - 3000 | Weak | Aromatic C-H: Characteristic of the p-tolyl and thiazole rings. | |

| 2950 - 2850 | Weak | Aliphatic C-H: Methyl groups (ester | |

| 1695 - 1680 | Strong | Conjugated Ester: Shifted lower than typical esters ( | |

| 1620 - 1590 | Strong | Thiazole Ring: Imine-like stretch, often overlapping with aromatic | |

| 1550 - 1500 | Med-Strong | Aromatic Skeleton: Ring breathing modes of the p-tolyl group. | |

| 1280 - 1250 | Strong | Ester C-O: Asymmetric stretching of the ester linkage. | |

| 840 - 810 | Strong | Para-Substitution: Diagnostic sharp band for 1,4-disubstituted benzene (p-tolyl). | |

| 650 - 600 | Medium | Thiazole C-S: Characteristic stretching of the thioether linkage in the ring. |

Technical Analysis & Causality

-

The Carbonyl Shift (

): Typically, saturated esters appear at -

The Amine Doublet: The appearance of two distinct bands in the

region confirms the presence of a primary amine ( -

Para-Tolyl Confirmation: The region below

is the "fingerprint." The strong band at

Troubleshooting & Validation

| Issue | Spectral Symptom | Root Cause | Corrective Action |

| Wet Sample | Broad hump | Residual | Dry sample at |

| Thiourea Contamination | Broad, intense bands at | Unreacted starting material. | Recrystallize from Ethanol/Water. |

| Christiansen Effect | Asymmetric, distorted peaks with "derivative-like" shape. | Particle size in KBr pellet is too large. | Regrind sample; particle size must be |

References

-

Thiazole Synthesis & Spectral Data

- Source: "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives.

- )

-

URL:[Link]

-

Vibrational Assignment of 2-Aminothiazoles

- Source: "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." MDPI Molecules.

- Relevance: Provides detailed theoretical (DFT)

-

URL:[Link]

-

Hantzsch Synthesis Mechanism

Sources

Technical Application Note: Characterization and Profiling of Thiazole-Based Kinase Inhibitors

Introduction & Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous FDA-approved kinase inhibitors, including Dasatinib (Bcr-Abl/Src) and Dabrafenib (BRAF). This Application Note details the technical profiling of Methyl 2-amino-4-p-tolylthiazole-5-carboxylate (MATC) , a representative synthetic intermediate and kinase inhibitor scaffold.

While often utilized as a building block for fragment-based drug discovery (FBDD), MATC exhibits intrinsic ATP-competitive inhibitory potential due to its donor-acceptor hydrogen bonding motif at the 2-amino position, which mimics the adenine ring of ATP. This guide provides a comprehensive workflow for synthesizing, purifying, and profiling MATC against relevant kinase targets (e.g., Src family kinases , Aurora kinases , and CDKs ), establishing a robust protocol for validating thiazole-based hits.

Key Technical Objectives

-

Synthesis: High-yield Hantzsch thiazole synthesis of MATC.

-

Biochemical Profiling: TR-FRET kinase assay setup for IC50 determination.

-

Cellular Validation: Target engagement validation via Western Blotting.

Chemical Identity & Synthesis Protocol

Molecule Description[1]

-

IUPAC Name: Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate

-

Molecular Formula: C₁₂H₁₂N₂O₂S

-

Molecular Weight: 248.30 g/mol

-

Structural Role: The 2-amino group functions as a bidentate hinge binder (donor-acceptor), while the p-tolyl group occupies the hydrophobic pocket (Gatekeeper/Back-pocket), and the methyl ester allows for solvent-front interactions or further derivatization.

Synthesis Workflow (Hantzsch Thiazole Synthesis)

The synthesis exploits the condensation of thiourea with an

Reagents:

-

Thiourea (1.1 eq)

-

Methyl 2-chloro-3-oxo-3-(p-tolyl)propanoate (1.0 eq)

-

Ethanol (Solvent)[1]

-

Sodium Acetate (Base catalyst)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of Methyl 2-chloro-3-oxo-3-(p-tolyl)propanoate in 20 mL of anhydrous ethanol.

-

Addition: Add 11 mmol of thiourea.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 3:1).

-

Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).

-

Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution to liberate the free base.

-

Filtration: Collect the precipitate by vacuum filtration.

-

Purification: Recrystallize from hot ethanol to yield MATC as off-white/yellowish crystals.